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molecular formula C11H10ClN3O B8324137 3-Chloro-4-(pyrazin-2-ylmethoxy)aniline

3-Chloro-4-(pyrazin-2-ylmethoxy)aniline

Cat. No. B8324137
M. Wt: 235.67 g/mol
InChI Key: WRNMYXAQOJHHPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07064203B2

Procedure details

To a mixture of pyrazin-2-yl-methanol (62 mg, 0.56 mmol), 4-amino-2-chloro-phenol (80.8 mg, 0.56 mmol) and triphenylphosphine (148 mg, 0.56 mmol) in THF (3 ml) was added DIAD (0.11 ml, 0.56 mmol) and the mixture was stirred at rt for 20 h. The mixture was concentrated in vacuo, diluted with 1N HCl (30 ml), washed with EtOAc (3×20 ml) and basified to pH 12 by 1N NaOH. The mixture was extracted with EtOAc (4×40 ml) and the combined EtOAc extracts were washed with brine (1×20 ml), dried (MgSO4), filtered and concentrated in vacuo to give 16A (43.3 mg, 33% pure)
Quantity
62 mg
Type
reactant
Reaction Step One
Quantity
80.8 mg
Type
reactant
Reaction Step One
Quantity
148 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0.11 mL
Type
reactant
Reaction Step Two
Name
Yield
33%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[CH2:7][OH:8].[NH2:9][C:10]1[CH:15]=[CH:14][C:13](O)=[C:12]([Cl:17])[CH:11]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CC(OC(/N=N/C(OC(C)C)=O)=O)C>C1COCC1>[Cl:17][C:12]1[CH:11]=[C:10]([NH2:9])[CH:15]=[CH:14][C:13]=1[O:8][CH2:7][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][N:1]=1

Inputs

Step One
Name
Quantity
62 mg
Type
reactant
Smiles
N1=C(C=NC=C1)CO
Name
Quantity
80.8 mg
Type
reactant
Smiles
NC1=CC(=C(C=C1)O)Cl
Name
Quantity
148 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.11 mL
Type
reactant
Smiles
CC(C)OC(=O)/N=N/C(=O)OC(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at rt for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with 1N HCl (30 ml)
WASH
Type
WASH
Details
washed with EtOAc (3×20 ml)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (4×40 ml)
WASH
Type
WASH
Details
the combined EtOAc extracts were washed with brine (1×20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1OCC1=NC=CN=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 43.3 mg
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 32.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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